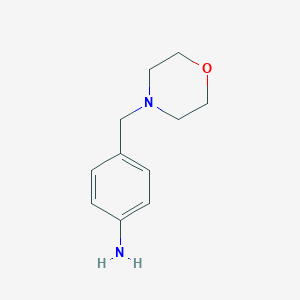
8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene
概要
説明
8-Ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene is a synthetic organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features an ethoxy group at the 8th position, a fluorophenyl group at the 2nd position, and a nitro group at the 3rd position of the chromene ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor such as a 2-hydroxyacetophenone derivative.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an ethylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a Suzuki coupling reaction using a fluorophenyl boronic acid and a suitable palladium catalyst.
Nitration: The nitro group can be introduced through a nitration reaction using nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions
8-Ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include alkoxides, amines, and thiols.
Major Products Formed
Oxidation: Formation of oxides or other oxidized derivatives.
Reduction: Formation of 8-ethoxy-2-(4-fluorophenyl)-3-amino-2H-chromene.
Substitution: Formation of various substituted chromenes depending on the nucleophile used.
科学的研究の応用
8-Ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Biological Research: It is used as a probe to study various biological pathways and mechanisms.
Chemical Biology: The compound is used in chemical biology to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications: It is used in the development of new materials and as a precursor for the synthesis of other biologically active compounds.
作用機序
The mechanism of action of 8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorophenyl group enhances the compound’s binding affinity to specific targets, while the ethoxy group modulates its pharmacokinetic properties.
類似化合物との比較
Similar Compounds
2-(4-Fluorophenyl)-3-nitro-2H-chromene: Lacks the ethoxy group at the 8th position.
8-Ethoxy-2-phenyl-3-nitro-2H-chromene: Lacks the fluorine atom in the phenyl group.
8-Ethoxy-2-(4-chlorophenyl)-3-nitro-2H-chromene: Contains a chlorine atom instead of a fluorine atom in the phenyl group.
Uniqueness
8-Ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene is unique due to the presence of the ethoxy group at the 8th position, the fluorophenyl group at the 2nd position, and the nitro group at the 3rd position. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
特性
IUPAC Name |
8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO4/c1-2-22-15-5-3-4-12-10-14(19(20)21)16(23-17(12)15)11-6-8-13(18)9-7-11/h3-10,16H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZXDHIUPNWOMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(C(=C2)[N+](=O)[O-])C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for 8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene (S14161)?
A1: S14161 functions as a pan-inhibitor of phosphoinositide 3-kinases (PI3Ks) [, ]. It effectively inhibits the enzymatic activity of all four isoforms of PI3K: α, β, δ, and γ [, ]. This inhibition disrupts the PI3K/AKT signaling pathway, impacting downstream processes such as cell cycle progression, apoptosis, and angiogenesis [, , ].
Q2: How does S14161's inhibition of PI3K lead to anti-cancer effects?
A2: By inhibiting PI3K, S14161 reduces the phosphorylation of AKT, a key protein kinase involved in cell survival and proliferation [, ]. This leads to several downstream effects:
- D-cyclin downregulation: S14161 decreases the expression of cyclins D1, D2, and D3, key regulators of the cell cycle [, ]. This leads to cell cycle arrest at the G0/G1 phase, preventing uncontrolled proliferation [, ].
- Apoptosis induction: S14161 promotes apoptosis, or programmed cell death, in myeloma and leukemia cells, both in vitro and in vivo [, ].
- Angiogenesis suppression: S14161 demonstrates anti-angiogenic activity, inhibiting the formation of new blood vessels that are crucial for tumor growth and metastasis [].
Q3: What is the structural basis for S14161's PI3K inhibitory activity?
A3: S14161 contains a chromene motif, similar to the chromone motif found in the known PI3K inhibitor LY294002 []. Structure-activity relationship studies suggest that the chromene moiety, along with specific substituents, is crucial for its PI3K inhibitory activity and downstream effects on D-cyclin expression and cell viability [].
Q4: What preclinical data is available regarding S14161's efficacy in cancer models?
A4: Preclinical studies have demonstrated promising anti-tumor activity of S14161:
- In vitro: S14161 effectively inhibits the proliferation and induces apoptosis in various leukemia and myeloma cell lines [, , ]. It also exhibits anti-invasive effects in glioblastoma cell lines and suppresses tumor-induced angiogenesis [, ].
- In vivo: In mouse xenograft models of leukemia, S14161 significantly inhibited tumor growth without causing significant toxicity [, ].
Q5: Has S14161 shown any selectivity towards cancer cells over normal cells?
A5: Initial studies suggest that S14161 may preferentially target malignant cells. In vitro studies showed that S14161 induced apoptosis in myeloma and leukemia cell lines and primary patient samples at lower concentrations compared to normal hematopoietic cells [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



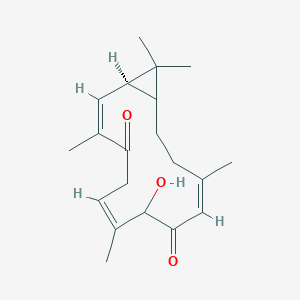
![2-Ethoxy-3-methyl-7H-benzo[7]annulene](/img/structure/B122125.png)

![1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-(4-fluorophenyl)-6-(1-methylethyl)-](/img/structure/B122129.png)

![6-Methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B122139.png)
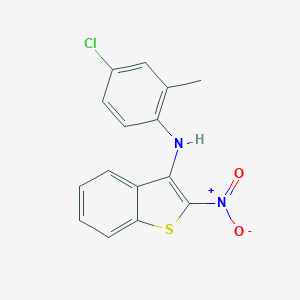
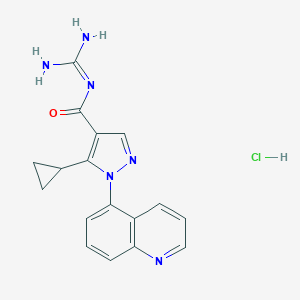
![[(2S,3S,5S,8R,9S,10S,13S,14S,16S)-10,13-dimethyl-17-oxo-2,16-di(piperidin-1-yl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B122145.png)
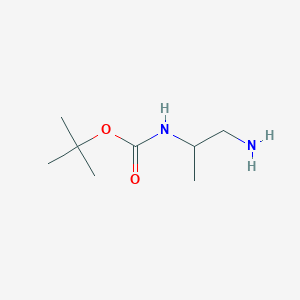

![(2S,3S,5S,8R,9S,10S,13S,14S,16S)-3-hydroxy-10,13-dimethyl-2,16-di(piperidin-1-yl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B122152.png)
